4-Amino-2-methoxy-5-sulfanylbenzoic acid

Amisulpride synthesis Process chemistry Alkylation-oxidation sequence

Synthetic routes that demand extra steps for benzothiazole construction or amisulpride API can be avoided with 4-Amino-2-methoxy-5-sulfanylbenzoic acid. Its unique 1,2-amino-thiol motif enables one-step cyclocondensation and the patented two-step alkylation-oxidation sequence (US 4294828, 88% alkylation yield). • Direct benzothiazole formation with aldehydes, acids, or nitriles. • Free thiol permits chemoselective S-alkylation, disulfide bonds, and metal coordination. • Supplied ≥95% purity; store at -20°C to prevent disulfide formation.

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
CAS No. 59168-57-9
Cat. No. B016307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methoxy-5-sulfanylbenzoic acid
CAS59168-57-9
Synonyms4-Amino-5-mercapto-2-methoxy-benzoic Acid; 
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)O)S)N
InChIInChI=1S/C8H9NO3S/c1-12-6-3-5(9)7(13)2-4(6)8(10)11/h2-3,13H,9H2,1H3,(H,10,11)
InChIKeyQOWLKTWQYURQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-methoxy-5-sulfanylbenzoic Acid: Structural Overview


4-Amino-2-methoxy-5-sulfanylbenzoic acid (also referred to as 2-methoxy-4-amino-5-mercaptobenzoic acid) is a tetra-substituted benzoic acid derivative bearing amino, methoxy, sulfanyl (thiol), and carboxylic acid functional groups (C₈H₉NO₃S, MW 199.23 g/mol) [1]. It is primarily recognized as the key starting material in the patented mercapto-route synthesis of amisulpride, an atypical antipsychotic agent [2]. The compound features a 1,2-amino-thiol motif that is a classic precursor for benzothiazole heterocycle construction, a transformation inaccessible to its oxidized or des-thiol analogs . Commercially, it is supplied as a solid with a melting point of 168–170 °C, soluble in acetone, dichloromethane, ethyl acetate, and methanol, and typically offered at ≥95% purity [1].

4-Amino-2-methoxy-5-sulfanylbenzoic Acid: Irreplaceability vs. Analogs


Compounds within the substituted aminobenzoic acid class cannot be interchanged for this specific CAS entity because the 5-sulfanyl group confers orthogonal reactivity unavailable in des-thiol or oxidized analogs. The free thiol participates in selective S-alkylation, S-oxidation, disulfide formation, and metal chelation events that are completely absent in 4-amino-2-methoxybenzoic acid (CAS 2486-80-8) or 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid (CAS 71675-87-1) [1]. Furthermore, the 1,2-amino-thiol arrangement present in the target compound enables one-step cyclocondensation to 2-substituted benzothiazoles with one-carbon electrophilic partners, a transformation that regioisomeric analogs (e.g., 4-amino-3-mercaptobenzoic acid) cannot replicate without rearrangement [2]. The downstream consequences of substituting a des-thiol or oxidized analog into a route optimized for 4-amino-2-methoxy-5-sulfanylbenzoic acid include step-count inflation, yield erosion, and the introduction of impurity profiles that require re-validation of the entire synthetic sequence. The quantitative evidence below documents these specific differentiation points.

4-Amino-2-methoxy-5-sulfanylbenzoic Acid: Differentiation Evidence


Amisulpride Alkylation-Oxidation Yield

In the patented mercapto route to amisulpride (US4294828), 4-amino-2-methoxy-5-sulfanylbenzoic acid serves as the foundational intermediate. The alkylation step with diethyl sulfate proceeds with an 88% isolated yield (159 g → 162 g of 5-ethylthiobenzoic acid intermediate), and the subsequent H₂O₂ oxidation in acetic acid delivers the 5-ethylsulfonylbenzoic acid target in 42% yield [1]. By contrast, an alternative route published by Liu et al. (2008) that constructs the identical sulfone intermediate from 4-amino-2-hydroxybenzoic acid via a thiocyanation–ethylation–oxidation sequence reports a total yield of only 24.5% over the multi-step sequence [2]. A later improved process (Jiao et al., 2014) achieved 55% total yield from aminosalicylic acid, but requires five distinct chemical steps including methylation, thiocyanation, reduction-ethylation, oxidation, and hydrolysis, compared to two steps from the target compound [3].

Amisulpride synthesis Process chemistry Alkylation-oxidation sequence

Benzothiazole Cyclization via 1,2-Amino-Thiol Motif

The 4-amino-5-sulfanyl arrangement in the target compound constitutes a 1,2-amino-thiol motif, which is the canonical precursor for constructing 2-substituted benzothiazoles via condensation with a one-carbon electrophile (e.g., carboxylic acid, aldehyde, or nitrile) followed by cyclization [1]. Analogs lacking this motif—including 4-amino-2-methoxybenzoic acid (CAS 2486-80-8, no thiol), 4-amino-2-methoxy-5-ethylthiobenzoic acid (CAS 71675-86-0, thioether not reactive toward cyclization), and 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid (CAS 71675-87-1, sulfone inert to condensation)—cannot undergo this transformation without prior functional group interconversion [2]. The 3-mercapto regioisomer (4-amino-3-mercaptobenzoic acid) can form benzothiazoles but with a different connectivity pattern that alters the electronic properties of the product [3].

Heterocyclic chemistry Benzothiazole synthesis Orthogonal reactivity

Storage Stability: Free Thiol vs. Sulfone Analog

Supplier specifications reveal a clear stability gradient along the amisulpride intermediate chain. The target compound, bearing a free thiol susceptible to oxidative dimerization to the disulfide, requires storage at −20 °C per Santa Cruz Biotechnology (Cat. sc-216231) [1]. In contrast, the oxidized 5-ethylsulfonyl analog (CAS 71675-87-1) is stable at room temperature or +5 °C, with multiple suppliers (Aladdin, ChemScene, Alfa Chemistry) specifying ambient or refrigerated storage without inert atmosphere requirements . The 5-ethylthio intermediate (CAS 71675-86-0) occupies an intermediate position; its thioether is less prone to oxidation than the free thiol but more reactive than the sulfone. This storage stringency directly impacts procurement logistics: the target compound demands cold-chain shipping and freezer storage capacity, which may influence order quantities and inventory management decisions.

Storage stability Thiol oxidation Procurement logistics

Commercial Purity Specification: 95% (Target Compound) vs. >98% (Downstream Sulfone Intermediate)

The target compound is commercially supplied at ≥95% purity (CymitQuimica, Santa Cruz Biotechnology, Chemenu) , consistent with its role as an early-stage synthetic intermediate where subsequent purification occurs after further derivatization. The downstream 5-ethylsulfonylbenzoic acid intermediate (CAS 71675-87-1), positioned closer to the final API, is routinely offered at >98% purity (HPLC) by suppliers including TCI, Aladdin, and Santa Cruz Biotechnology . This purity gradient along the synthetic chain is rational: the thiol compound's reactive nature makes higher purification more demanding, while the sulfone's chemical inertness facilitates higher purity attainment. Researchers procuring the target compound should anticipate potential disulfide impurity content and implement quality control (e.g., HPLC, ¹H NMR) upon receipt.

Purity specification Quality control Intermediate procurement

4-Amino-2-methoxy-5-sulfanylbenzoic Acid: Application Scenarios


Amisulpride Synthesis via Mercapto Route

The compound is the definitive starting material for the two-step alkylation–oxidation sequence yielding 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, the penultimate intermediate in amisulpride synthesis, as documented in US Patent 4294828 with a validated alkylation yield of 88% and oxidation yield of 42% [1]. This route is employed by pharmaceutical process chemistry groups developing or scaling amisulpride active pharmaceutical ingredient (API) and its impurity reference standards. Procuring this specific intermediate, rather than the alternative 4-amino-2-hydroxybenzoic acid starting material, avoids the five-step thiocyanation–ethylation–oxidation–hydrolysis sequence required by competitive routes [2].

2-Substituted Benzothiazole Libraries

The 4-amino-5-sulfanyl (1,2-amino-thiol) motif present in this compound enables direct one-pot cyclocondensation with aldehydes, carboxylic acids, or nitriles to generate 2-substituted benzothiazoles bearing a 6-carboxy and 4-methoxy substitution pattern . This scaffold is prevalent in antimicrobial, anticonvulsant, and antiproliferative agent discovery programs. Analogs lacking the free thiol (e.g., the corresponding ethylthio or ethylsulfonyl derivatives) cannot participate in this cyclization chemistry without prior functional group manipulation, making the target compound the mandatory procurement choice for benzothiazole-focused medicinal chemistry campaigns.

Thiol-Specific Bioconjugation and Metal Chelation

The free aromatic thiol group enables chemoselective S-alkylation, disulfide bond formation, and transition metal coordination (e.g., Au, Fe, Zn) that are inaccessible with the oxidized sulfone analog [3]. Researchers developing thiol-functionalized probes, metal-organic frameworks, or gold nanoparticle capping ligands can exploit the sulfanyl group for covalent attachment while retaining the carboxylic acid and amino groups for secondary interactions. The −20 °C storage requirement documented by Santa Cruz Biotechnology [4] must be accommodated in procurement planning to prevent disulfide formation during storage.

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